(2-chloro-6-fluorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group substituted with chlorine and fluorine atoms, as well as methoxy groups and a tetrahydroisoquinoline core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of 2-chloro-6-fluorobenzoyl chloride from 2-chloro-6-fluorobenzoic acid.
Coupling with Tetrahydroisoquinoline: The benzoyl chloride intermediate is then reacted with 6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, industrial processes may employ continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzoyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and tetrahydroisoquinoline moieties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups .
Scientific Research Applications
2-(2-chloro-6-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: This compound shares the benzoyl group with chlorine and fluorine substitutions but lacks the tetrahydroisoquinoline core.
2-chloro-6-fluorobenzoic acid: Similar in structure but with a carboxylic acid group instead of the benzoyl chloride.
Uniqueness
The uniqueness of 2-(2-chloro-6-fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline lies in its combination of functional groups, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C26H25ClFNO5 |
---|---|
Molecular Weight |
485.9 g/mol |
IUPAC Name |
(2-chloro-6-fluorophenyl)-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C26H25ClFNO5/c1-31-21-9-4-5-10-22(21)34-15-20-17-14-24(33-3)23(32-2)13-16(17)11-12-29(20)26(30)25-18(27)7-6-8-19(25)28/h4-10,13-14,20H,11-12,15H2,1-3H3 |
InChI Key |
SUJVSVFOJINRGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=CC=C4Cl)F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.